3-イソブトキシフェニルボロン酸

概要

説明

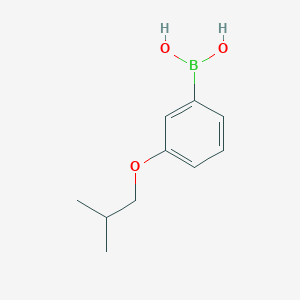

3-Isobutoxyphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with an isobutoxy group at the meta position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .

科学的研究の応用

3-Isobutoxyphenylboronic acid has diverse applications in scientific research:

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

3-Isobutoxyphenylboronic acid is a low-molecular-weight hydrogelator . It forms a network of cross-linked nanofibers when dissolved in water, combining amorphous and crystalline phases . This interaction with water molecules results in the formation of hydrogels, which have unique viscoelastic, mechanical, and swelling properties .

Biochemical Pathways

The formation of hydrogels can influence various biological processes, including tissue engineering and drug delivery .

Pharmacokinetics

The solubility of isobutoxy derivatives of phenylboronic acid has been studied , which can influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 3-Isobutoxyphenylboronic acid’s action primarily involve the formation of hydrogels. These hydrogels can provide structural support for cell division while mimicking tissues . They can also respond to various triggers, such as pH increase, H2O2, and cyclodextrin addition, and selectively absorb dyes for liquid mixture separation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Isobutoxyphenylboronic acid. For instance, the viscoelastic properties of the hydrogels formed by this compound can be tuned by adding urea, thereby adjusting the gelation temperature . Furthermore, the compound’s response to various triggers (pH increase, H2O2, and cyclodextrin addition) suggests that changes in the chemical environment can affect its action .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxyphenylboronic acid typically involves the reaction of 3-bromophenol with isobutyl bromide in the presence of a base to form 3-isobutoxyphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield 3-Isobutoxyphenylboronic acid .

Industrial Production Methods: Industrial production methods for 3-Isobutoxyphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions: 3-Isobutoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.

Major Products:

Suzuki–Miyaura Coupling: Biaryl compounds are the major products formed.

Oxidation: Phenolic compounds are typically produced.

類似化合物との比較

Phenylboronic Acid: Lacks the isobutoxy group, making it less hydrophobic and potentially less selective in certain reactions.

4-Isobutoxyphenylboronic Acid: Similar structure but with the isobutoxy group at the para position, which can influence its reactivity and solubility.

2-Isobutoxyphenylboronic Acid: The isobutoxy group at the ortho position can lead to steric hindrance, affecting its reactivity.

Uniqueness: 3-Isobutoxyphenylboronic acid’s meta substitution provides a balance between reactivity and steric effects, making it a versatile reagent in organic synthesis .

生物活性

3-Isobutoxyphenylboronic acid (IBPBA) is a derivative of phenylboronic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of IBPBA, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

IBPBA functions primarily as a Lewis acid , facilitating interactions with diols and sugars, which is pivotal in biological systems. This property allows it to form reversible covalent bonds with various biomolecules, influencing cellular processes such as signaling pathways and gene expression.

Anticancer Activity

Recent studies have highlighted the potential of IBPBA in cancer therapy. For instance, research indicates that IBPBA-modified nanoparticles can selectively target cancer cells by exploiting the unique sugar-binding properties of boronic acids. These nanoparticles demonstrated significant efficacy in delivering therapeutic agents directly to tumor sites, enhancing the cytotoxic effects on cancer cells while minimizing damage to healthy tissues .

Case Study: Targeted Delivery Systems

A study conducted by Qiao Tang et al. demonstrated that phenylboronic acid-derived lipid nanoparticles, which included IBPBA, exhibited 300 times higher luciferase activity in cancer cells compared to non-cancerous cells. This targeted delivery system effectively inhibited cancer cell growth when delivering mRNA for the p53 gene, showcasing the potential of IBPBA in gene therapy applications .

Antibacterial and Antiviral Properties

IBPBA has also shown promise in antibacterial and antiviral applications. The compound's ability to interact with bacterial cell membranes and inhibit biofilm formation has been documented, suggesting its utility as a novel antimicrobial agent .

Table 1: Summary of Biological Activities of 3-Isobutoxyphenylboronic Acid

Recent Advances in Drug Delivery

Innovative drug delivery systems utilizing IBPBA have been developed, focusing on glucose-responsive mechanisms for insulin delivery. For example, a study by Won Jung Kim et al. reported a glucose-responsive insulin release system using polyhedral oligosilsesquioxane modified with 3-aminophenylboronic acid, achieving a high insulin entrapment efficiency of 73.2% . This demonstrates IBPBA's versatility in creating responsive drug delivery systems.

特性

IUPAC Name |

[3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOSYEUNKIDTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584582 | |

| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-21-7 | |

| Record name | B-[3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。